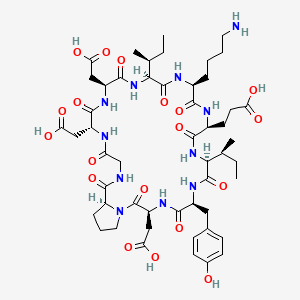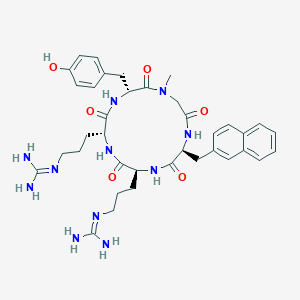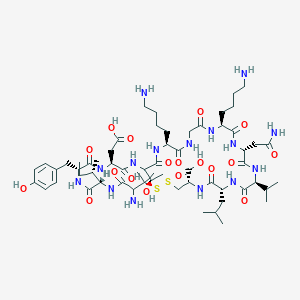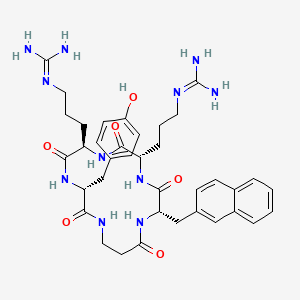
2,3,5-trimethyl-6-(pyridin-3-ylmethyl)cyclohexa-2,5-diene-1,4-dione;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CV-6504.HCL, also known as 2,3,5-trimethyl-6-(3-pyridylmethyl)-1,4-benzoquinone hydrochloride, is a small molecule drug initially developed by Takeda Pharmaceutical Co., Ltd. It functions as a dual inhibitor of thromboxane A2 synthase and 5-lipoxygenase, making it a potential therapeutic agent for various diseases, including neoplasms, digestive system disorders, and endocrine and metabolic diseases .
Preparation Methods
The synthesis of CV-6504.HCL involves the reaction of 2,3,5-trimethyl-1,4-benzoquinone with 3-pyridylmethyl chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt form .
Chemical Reactions Analysis
CV-6504.HCL undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various hydroxylated metabolites.
Reduction: The quinone moiety can be reduced to hydroquinone derivatives.
Substitution: The methyl groups on the benzoquinone ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
CV-6504
Chemistry: It serves as a model compound for studying the inhibition of lipoxygenase and thromboxane synthase enzymes.
Biology: It is used to investigate the role of lipoxygenase and thromboxane pathways in cellular processes.
Medicine: CV-6504.HCL has shown promise in preclinical studies for the treatment of pancreatic cancer and other neoplasms. .
Mechanism of Action
CV-6504.HCL exerts its effects by inhibiting the activity of thromboxane A2 synthase and 5-lipoxygenase. These enzymes are involved in the production of pro-inflammatory and pro-thrombotic mediators. By inhibiting these enzymes, CV-6504.HCL reduces the levels of thromboxane A2 and leukotrienes, thereby exerting anti-inflammatory and anti-thrombotic effects. The compound also scavenges reactive oxygen species, providing additional protective effects against oxidative stress .
Comparison with Similar Compounds
CV-6504.HCL is unique due to its dual inhibitory action on thromboxane A2 synthase and 5-lipoxygenase. Similar compounds include:
Zileuton: A selective 5-lipoxygenase inhibitor used in the treatment of asthma.
Aspirin: An inhibitor of cyclooxygenase enzymes, which also affects thromboxane A2 production.
Montelukast: A leukotriene receptor antagonist used in the management of asthma and allergic rhinitis.
Compared to these compounds, CV-6504.HCL offers a broader range of inhibitory effects, making it potentially more effective in conditions involving both thromboxane and leukotriene pathways .
Properties
Molecular Formula |
C15H16ClNO2 |
|---|---|
Molecular Weight |
277.74 g/mol |
IUPAC Name |
2,3,5-trimethyl-6-(pyridin-3-ylmethyl)cyclohexa-2,5-diene-1,4-dione;hydrochloride |
InChI |
InChI=1S/C15H15NO2.ClH/c1-9-10(2)15(18)13(11(3)14(9)17)7-12-5-4-6-16-8-12;/h4-6,8H,7H2,1-3H3;1H |
InChI Key |
FBOCJGYMOAAFSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CC2=CN=CC=C2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



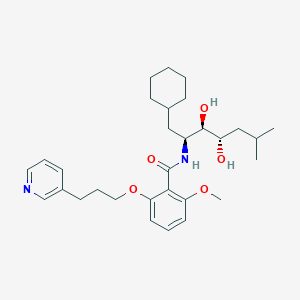
![CSNLSTCVLGKLSQELc[DKLHK]YPRTNTGSGTP-amide](/img/structure/B10847791.png)
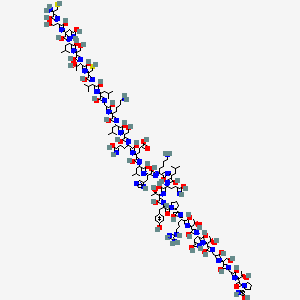


![hydron;methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate;chloride](/img/structure/B10847839.png)

